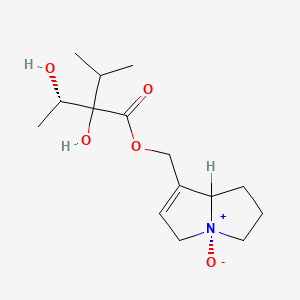![molecular formula C15H20O4 B13424865 (2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)
(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-cis,trans-Abscisic Acid-d6 is a deuterated form of abscisic acid, a plant hormone that plays a crucial role in various physiological processes. This compound is often used as an internal standard for the quantification of abscisic acid in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Abscisic acid is known for its role in regulating plant responses to environmental stresses, such as drought, salinity, and temperature extremes .
Vorbereitungsmethoden
The synthesis of (+)-cis,trans-Abscisic Acid-d6 involves the incorporation of deuterium atoms into the abscisic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of abscisic acid in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium . Industrial production methods for this compound typically involve large-scale hydrogenation processes using specialized equipment to ensure high purity and yield .
Analyse Chemischer Reaktionen
(+)-cis,trans-Abscisic Acid-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+)-cis,trans-Abscisic Acid-d6 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(+)-cis,trans-Abscisic Acid-d6 is widely used in scientific research due to its role as an internal standard for the quantification of abscisic acid. This compound is essential in studies involving plant physiology, where accurate measurement of abscisic acid levels is crucial . Additionally, it is used in research related to plant stress responses, seed dormancy, and stomatal regulation . In the field of analytical chemistry, (+)-cis,trans-Abscisic Acid-d6 is employed in the development and validation of analytical methods for the detection and quantification of abscisic acid in various biological samples .
Wirkmechanismus
The mechanism of action of (+)-cis,trans-Abscisic Acid-d6 is similar to that of abscisic acid. It functions by binding to specific receptors in plant cells, triggering a cascade of signaling events that lead to various physiological responses . These responses include the regulation of stomatal closure, inhibition of seed germination, and modulation of gene expression . The molecular targets of abscisic acid include protein kinases and transcription factors that play key roles in stress response pathways .
Vergleich Mit ähnlichen Verbindungen
(+)-cis,trans-Abscisic Acid-d6 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. Similar compounds include other isotopically labeled forms of abscisic acid, such as (+)-cis,trans-Abscisic Acid-d3 and (+)-cis,trans-Abscisic Acid-d2 . These compounds share similar chemical properties but differ in the number of deuterium atoms incorporated into their structures . The choice of which isotopically labeled compound to use depends on the specific analytical requirements and the sensitivity of the detection method .
Eigenschaften
Molekularformel |
C15H20O4 |
|---|---|
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m0/s1/i2D3,8D,9D2 |
InChI-Schlüssel |
JLIDBLDQVAYHNE-VUXQDSISSA-N |
Isomerische SMILES |
[2H]C1=C([C@](C(C(C1=O)([2H])[2H])(C)C)(/C=C/C(=C\C(=O)O)/C)O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-5-(2-(6-methylpyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13424784.png)
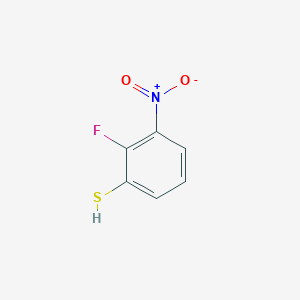
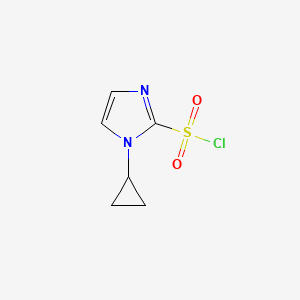
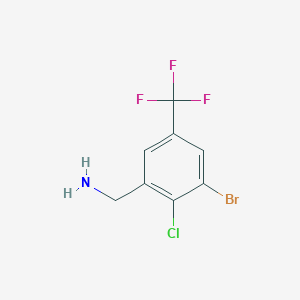

![(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine](/img/structure/B13424811.png)
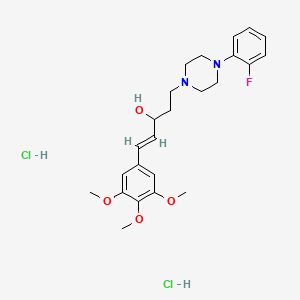

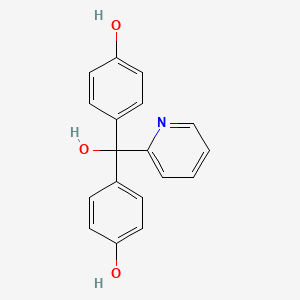
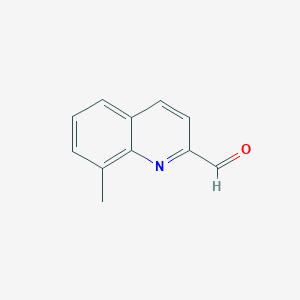
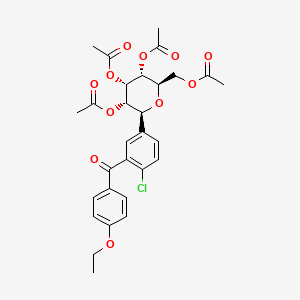
![2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]](/img/structure/B13424838.png)
